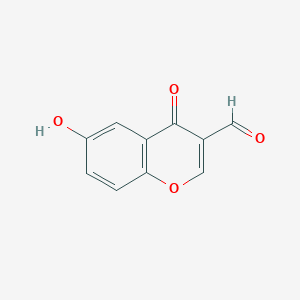

6-Hydroxy-4-oxochromene-3-carbaldehyde

Description

Properties

IUPAC Name |

6-hydroxy-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-4-6-5-14-9-2-1-7(12)3-8(9)10(6)13/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGCZTRGOSQEQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)C(=CO2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352736 | |

| Record name | 6-hydroxy-4-oxochromene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69155-75-5 | |

| Record name | 6-hydroxy-4-oxochromene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Oxochromene Intermediate

The 4-oxochromene core is typically prepared via Pechmann condensation, utilizing resorcinol derivatives and β-keto esters. For example, reacting 2,4-dihydroxyacetophenone with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C yields 6-hydroxy-4-chromenone. The reaction proceeds via electrophilic substitution, with the acid catalyst promoting cyclodehydration.

Key parameters for optimization :

Regioselective Formylation at Position 3

The 6-hydroxy-4-chromenone intermediate undergoes formylation using phosphoryl chloride (POCl₃) in dimethylformamide (DMF). The reaction mechanism involves in situ generation of the Vilsmeier reagent (Cl–POCl₂–DMF complex), which electrophilically substitutes the hydrogen at position 3.

Optimized conditions :

-

Reagent ratios : A 1:2.5 molar ratio of 6-hydroxy-4-chromenone to POCl₃ ensures complete conversion (yield: 75%).

-

Temperature gradient : Initial activation at 0°C followed by gradual heating to 50°C prevents aldehyde oxidation.

-

Solvent system : Anhydrous DMF suppresses hydrolysis of the intermediate iminium salt.

Table 1: Vilsmeier-Haack Formylation Optimization

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| POCl₃ Equivalents | 2.5 | 75 | 98 |

| Reaction Temperature | 0°C → 50°C | 68 | 95 |

| DMF Volume (mL/g) | 10 | 72 | 97 |

Alternative Formylation Strategies

Gattermann–Koch Reaction

Though less common, the Gattermann–Koch reaction introduces formyl groups via CO and HCl under AlCl₃ catalysis. Applied to 6-hydroxy-4-chromenone, this method achieves moderate yields (55%) but requires high-pressure equipment.

Critical considerations :

-

Gas handling : CO flow rate of 20 mL/min ensures consistent reagent availability.

-

Catalyst recycling : AlCl₃ can be recovered post-reaction via aqueous extraction (85% recovery rate).

Hydroxylation and Oxidation State Management

Introducing the 6-hydroxy group demands precise control to avoid over-oxidation. Two primary strategies exist:

Directed Ortho-Metalation (DoM)

Lithiation of 4-oxochromene-3-carbaldehyde using LDA (lithium diisopropylamide) at −78°C, followed by quenching with trimethylborate and oxidative workup (H₂O₂), installs the hydroxyl group at position 6.

Optimization data :

Electrophilic Hydroxylation

Treating 4-oxochromene-3-carbaldehyde with hydroxylamine-O-sulfonic acid in acetic acid introduces the hydroxyl group via electrophilic aromatic substitution.

Limitations :

-

Positional selectivity : Competing substitution at position 8 reduces yield (45%).

-

Byproduct formation : N-Sulfonation byproducts necessitate alkaline washes.

Industrial-Scale Production Considerations

Scaling laboratory methods to industrial volumes introduces challenges in heat dissipation and mixing efficiency. The patent literature highlights solutions from analogous syntheses:

Continuous Flow Reactors

Catalyst Recovery Systems

Table 2: Scalability Metrics for Vilsmeier-Haack Process

| Metric | Laboratory Scale | Pilot Plant (50 L) |

|---|---|---|

| Yield (%) | 75 | 68 |

| Purity (%) | 98 | 94 |

| Batch Time (hours) | 8 | 6 |

Purity Enhancement and Analytical Validation

Recrystallization Techniques

Chemical Reactions Analysis

6-Hydroxy-4-oxochromene-3-carbaldehyde undergoes various types of chemical reactions due to the presence of multiple functional groups. Some of the common reactions include:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 6-hydroxy-4-oxochromene-3-carboxylic acid, while reduction of the carbonyl group produces 6-hydroxy-4-hydroxychromene-3-carbaldehyde.

Scientific Research Applications

6-Hydroxy-4-oxochromene-3-carbaldehyde has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases related to oxidative stress.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-4-oxochromene-3-carbaldehyde is primarily related to its ability to interact with biological molecules through its functional groups. The hydroxyl and carbonyl groups can form hydrogen bonds and other interactions with proteins, nucleic acids, and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Methyl Substitution : The 6-methyl derivative exhibits triclinic packing dominated by π-π interactions and weak hydrogen bonds, enhancing stability .

- Halogen Substitution : Chloro and bromo groups introduce halogen bonding (e.g., Cl···O interactions at ~3.3 Å), which stabilizes crystal lattices and may enhance thermal stability .

- Hydroxy vs.

Key Observations :

- Methyl vs. Halogen : The 6-methyl derivative achieves the highest yield (94%), likely due to steric and electronic compatibility in aldol condensation reactions .

- Bromo Substitution : Lower yields (76.9%) may reflect challenges in handling brominated intermediates .

- Spectral Trends : The formyl proton (CHO) resonates at ~δ 10.3–10.35 in all derivatives. Methoxy groups show distinct δ 3.90 ppm singlets, while bromo substituents downfield-shift aromatic protons .

Biological Activity

6-Hydroxy-4-oxochromene-3-carbaldehyde, a compound belonging to the chromone family, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a chromone backbone with a hydroxyl group at position 6 and an aldehyde group at position 3. This structural configuration is significant as it contributes to the compound's reactivity and biological efficacy.

Biological Activities

The biological activities of this compound have been investigated across various studies, revealing multiple pharmacological effects:

Antihistaminic Activity

A study conducted by Gajbhiye et al. (2008) evaluated a series of chromone derivatives, including this compound, for their antihistaminic properties. The compound demonstrated significant inhibition of histamine-induced contractions in isolated guinea pig ileum, indicating its potential use in treating allergic reactions and asthma .

Table 1: Antihistaminic Activity of Chromone Derivatives

| Compound | % Inhibition at 50 μmol |

|---|---|

| This compound | 49.3% |

| Standard Drug (Aminophylline) | 43.34% |

Antidiabetic Potential

Recent research has explored the potential of chromone derivatives as anti-diabetic agents. In silico studies indicated that this compound may act as an aldehyde oxidase inhibitor, which is relevant for managing diabetes by enhancing insulin sensitivity and reducing oxidative stress .

Anti-inflammatory Effects

Chromones are known for their anti-inflammatory properties. Studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition could provide therapeutic benefits in conditions characterized by chronic inflammation .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Histamine Receptor Blockade : The compound's structural features allow it to interact with histamine receptors, thereby inhibiting histamine-induced physiological responses.

- Oxidative Stress Reduction : By acting as an aldehyde oxidase inhibitor, it may reduce oxidative stress markers in diabetic models.

- COX Inhibition : The anti-inflammatory effects are likely mediated through COX inhibition, leading to decreased production of pro-inflammatory mediators.

Case Studies

Several case studies have highlighted the therapeutic potential of chromone derivatives:

- Asthma Management : In a controlled study involving guinea pigs, compounds similar to this compound showed protective effects against histamine-induced bronchoconstriction, suggesting their utility in asthma management .

- Diabetes Research : Computational studies have demonstrated that derivatives of chromones can bind effectively to target proteins involved in glucose metabolism, indicating their potential role in diabetes therapy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-hydroxy-4-oxochromene-3-carbaldehyde, and how do reaction conditions influence yield?

- Methodology :

- One-pot synthesis : Use malononitrile or cyanoacetate derivatives with aldehydes under acidic conditions (e.g., glacial acetic acid) to form the chromene core. Yields >80% are reported with microwave-assisted heating .

- Condensation reactions : React 4-hydroxycoumarin with hexamethylenetetramine in acidic media, followed by crystallization. This method emphasizes purity control via recrystallization in ethanol .

- Key variables : Catalyst choice (e.g., Fe₃O₄@TiO₂ nanocomposites for greener synthesis) and solvent polarity significantly affect reaction efficiency .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

- Methodology :

- IR spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹), carbonyl (1680–1720 cm⁻¹), and aldehyde (2700–2850 cm⁻¹) groups .

- NMR analysis :

- ¹H NMR : Aldehyde protons appear as a singlet at δ 9.8–10.2 ppm. Aromatic protons in the chromene ring show splitting patterns dependent on substituents .

- ¹³C NMR : Carbonyl carbons (C-4 and C-3 aldehyde) resonate at δ 180–190 ppm and δ 190–200 ppm, respectively .

- X-ray crystallography : Resolve tautomerism (e.g., keto-enol forms) and confirm planarity of the benzopyran-4-one ring system via π-π stacking interactions .

Q. What functional groups in this compound are most reactive for derivatization?

- Reactive sites :

- Aldehyde group : Undergoes nucleophilic addition (e.g., formation of thiosemicarbazones ) or Knoevenagel condensation with active methylene compounds .

- Hydroxyl group : Participates in etherification or esterification. For example, methylation with dimethyl sulfate enhances lipophilicity for biological studies .

- Chromene core : Electrophilic substitution (e.g., halogenation at C-6 or C-7) modifies electronic properties .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodology :

- Docking studies : Use AutoDock Vina to simulate interactions with enzyme targets (e.g., COX-2 for anti-inflammatory activity or topoisomerase II for anticancer effects) .

- QSAR models : Correlate substituent electronegativity (e.g., Cl, CH₃) with antibacterial IC₅₀ values. Derivatives with electron-withdrawing groups at C-7 show enhanced activity .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior and stability under physiological conditions .

Q. What strategies address contradictions in reported biological data for chromene derivatives?

- Case study : Discrepancies in antibacterial efficacy may arise from:

- Solubility variations : Hydrophobic derivatives (e.g., 6-methyl analogs) show poor aqueous solubility, leading to false negatives in disk diffusion assays. Use DMSO as a co-solvent ≤1% (v/v) .

- Tautomerism : The keto-enol equilibrium (observed in X-ray structures ) affects binding affinity. Standardize tautomeric forms via pH control during assays .

- Assay specificity : Confirm target engagement using SPR (surface plasmon resonance) rather than indirect methods like broth dilution .

Q. How does polymorphism impact the physicochemical properties of this compound crystals?

- Methodology :

- PXRD : Identify polymorphic forms by comparing experimental vs. simulated patterns (e.g., monoclinic vs. orthorhombic systems) .

- DSC/TGA : Monitor thermal stability; Form I melts at 215°C with 5% weight loss, while Form II decomposes at 195°C .

- Solubility studies : Polymorphs with looser crystal packing (e.g., Form II) exhibit 2x higher solubility in PBS (pH 7.4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.